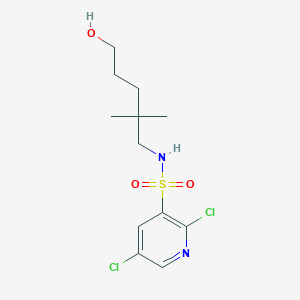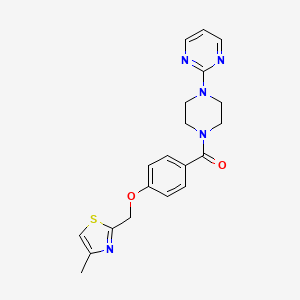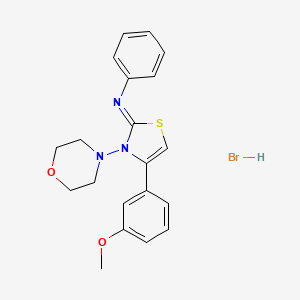
5-amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14FN5O2 and its molecular weight is 315.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 5-amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a part of a broader class of chemicals known for their versatile applications in scientific research. Its synthesis and structural characterization form the basis of understanding its potential applications. For instance, Moreno-Fuquen et al. (2019) described an efficient approach for the regioselective synthesis of heterocyclic amide derivatives through a catalyst- and solvent-free method, emphasizing the strategic role of such compounds in synthesizing biologically active molecules Moreno-Fuquen et al., 2019.
Biological Activities and Applications
The potential biological activities of derivatives similar to this compound are of significant interest. For example, Butler et al. (2013) explored the structural characterization and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, highlighting their potential as anticancer agents Butler et al., 2013. This research points towards the promising anticancer activity of fluorinated benzene-carboxamide derivatives, suggesting a possible research direction for this compound.
Chemical and Physical Analysis
The chemical and physical properties of such compounds are crucial for their application in drug design and material science. Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the preparation of protected versions of triazole amino acids, employed for the preparation of triazole-containing dipeptides Ferrini et al., 2015. This showcases the compound's utility in synthesizing peptidomimetics or biologically active compounds based on the triazole scaffold, underscoring its importance in medicinal chemistry.
Antimicrobial and Antitumor Activities
Research by Jadhav et al. (2017) on the synthesis and evaluation of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities indicates that triazole derivatives exhibit significant biological activity against various microbial strains Jadhav et al., 2017. Such findings suggest potential antimicrobial applications for this compound.
Properties
IUPAC Name |
5-amino-1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUBCRIUDISMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)
![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)
![6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B2860328.png)
![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)


![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)


![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)
